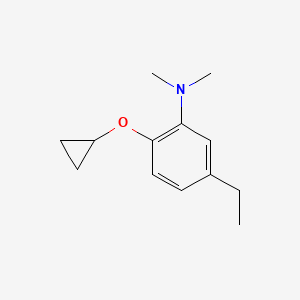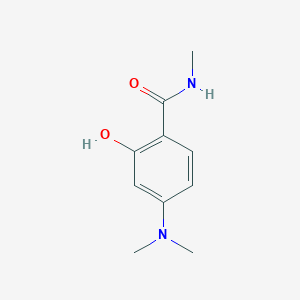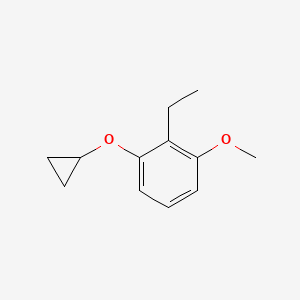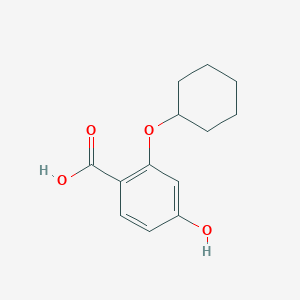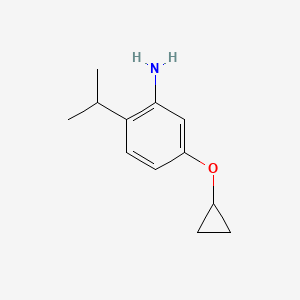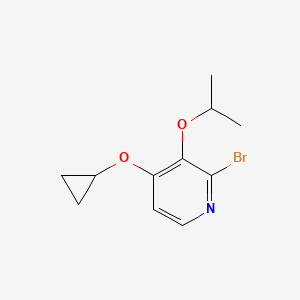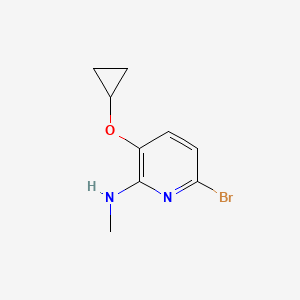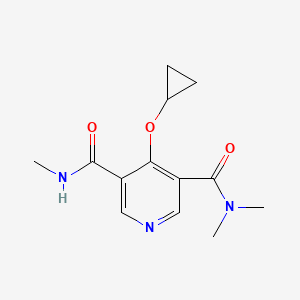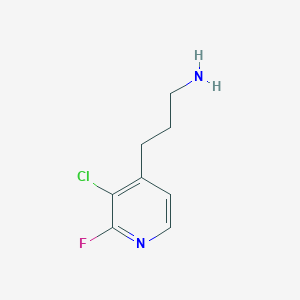
3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and physical properties to the compound
Métodos De Preparación
The synthesis of 3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-fluoropyridine with propan-1-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique chemical structure makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism of action of this compound .
Comparación Con Compuestos Similares
3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
2-Chloro-3-fluoropyridin-4-yl)methanol: This compound has a similar pyridine ring with chloro and fluoro substituents but differs in the presence of a hydroxyl group instead of an amine group.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar pyridine ring with chloro and fluoro substituents but differs in the position of the substituents and the presence of a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific combination of substituents and the presence of an amine group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
3-(3-chloro-2-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-6(2-1-4-11)3-5-12-8(7)10/h3,5H,1-2,4,11H2 |
Clave InChI |
IOIKRFWOYDUOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CCCN)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





